molecular formula C16H17N3O2S B2494363 ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-29-1

ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2494363
CAS No.: 341967-29-1
M. Wt: 315.39
InChI Key: OXKVETRARVULPD-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[2,3-b]pyridine core, which is a fused bicyclic structure combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-b]pyridine core, followed by the introduction of the dimethylamino and pyrrole groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethylamino group via nucleophilic substitution.

    Coupling Reactions: Attachment of the pyrrole ring using coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate depends on its specific interactions with molecular targets. These may include:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Influence on biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate include other thieno[2,3-b]pyridine derivatives with different substituents. Examples may include:

  • This compound
  • Mthis compound
  • Propyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

ethyl 4-(dimethylamino)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-4-21-16(20)14-13(19-9-5-6-10-19)12-11(18(2)3)7-8-17-15(12)22-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVETRARVULPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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